molecular formula C21H17Cl3N4OS B1681411 Salubrinal CAS No. 405060-95-9

Salubrinal

Cat. No.: B1681411
CAS No.: 405060-95-9
M. Wt: 479.8 g/mol
InChI Key: LCOIAYJMPKXARU-VAWYXSNFSA-N
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Mechanism of Action

Target of Action

Salubrinal primarily targets eIF2α phosphatase enzymes . These enzymes play a crucial role in protein synthesis and stress responses in eukaryotic cells .

Mode of Action

This compound acts as a specific inhibitor of eIF2α phosphatase enzymes . It indirectly inhibits eIF2 as a result of reduced dephosphorylation of its α-subunit . This inhibition results in the activation of stress response pathways usually triggered by events such as oxidative stress or buildup of unfolded protein in the endoplasmic reticulum .

Biochemical Pathways

The inhibition of eIF2α by this compound affects the stress response pathways in cells . These pathways are usually activated by events such as oxidative stress or the accumulation of unfolded proteins in the endoplasmic reticulum . The activation of these pathways can lead to various downstream effects, including the modulation of ER stress pathways .

Pharmacokinetics

Pharmacokinetic studies have shown that this compound exhibits a rapid decrease in plasma concentration within 24 hours following subcutaneous injection, with a half-life in plasma of approximately 1.2 hours . This suggests that the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties may impact its bioavailability.

Result of Action

The action of this compound leads to various molecular and cellular effects. For instance, it has been shown to protect cells from endoplasmic reticulum stress-induced apoptosis . In addition, this compound has demonstrated potential antitumor properties, particularly in combination with other drugs .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the tumor microenvironment, which is rich in soluble cytokines, chemokines, growth, and angiogenic factors, can drive the abnormal functioning of the endoplasmic reticulum in healthy cells . In such environments, cancer cells adapt well to the ER stress induced by this compound .

Biochemical Analysis

Biochemical Properties

Salubrinal interacts with eIF2α phosphatase enzymes, inhibiting their activity . This interaction is crucial in biochemical reactions, particularly those related to stress responses in cells . The compound this compound has also been shown to interact with copper (II), forming a complex that exhibits interesting biochemical properties .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to reduce cellular damage induced by a wide range of xenotoxicants, including environmental pollutants and drugs . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily by inhibiting the dephosphorylation of eIF2α . This results in the activation of stress response pathways usually triggered by events such as oxidative stress or buildup of unfolded protein in the endoplasmic reticulum .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to prevent the significant reduction in eIF2α and ATF4 phosphorylation in mTBI brains 72 hours post-injury . It also partially suppresses BPDE-induced reduction of cell viability after 24 or 48 hours exposure .

Dosage Effects in Animal Models

In animal models, this compound has been shown to significantly reduce seizure activity and increase survival rates of mice with KA-induced seizures

Metabolic Pathways

This compound is involved in the eIF2α signaling pathway, which plays a crucial role in cellular stress responses . It inhibits the dephosphorylation of eIF2α, thus modulating the pathway .

Subcellular Localization

Given its role as an inhibitor of eIF2α phosphatase enzymes, it is likely to be found in the cytoplasm where these enzymes are located .

Preparation Methods

Salubrinal is synthesized through a series of chemical reactions involving specific reagents and conditions. The synthetic route typically involves the reaction of 3-phenyl-2-propenamide with 2,2,2-trichloro-1-[(8-quinolinylamino)thioxomethyl]amino]ethyl . The reaction conditions include the use of solvents and catalysts to facilitate the formation of the desired product.

Properties

IUPAC Name

(E)-3-phenyl-N-[2,2,2-trichloro-1-(quinolin-8-ylcarbamothioylamino)ethyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Cl3N4OS/c22-21(23,24)19(27-17(29)12-11-14-6-2-1-3-7-14)28-20(30)26-16-10-4-8-15-9-5-13-25-18(15)16/h1-13,19H,(H,27,29)(H2,26,28,30)/b12-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCOIAYJMPKXARU-VAWYXSNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=CC3=C2N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=CC3=C2N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Cl3N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70420852
Record name Salubrinal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70420852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

479.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405060-95-9
Record name (2E)-3-Phenyl-N-[2,2,2-trichloro-1-[[(8-quinolinylamino)thioxomethyl]amino]ethyl]-2-propenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=405060-95-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Salubrinal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0405060959
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Salubrinal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70420852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 405060-95-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name SALUBRINAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J8PSF5Z8KJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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